

thermodynamic properties of liquid nickel-tin alloys

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Compound of Interest

Compound Name: Nickel;tin

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An In-depth Technical Guide to the Thermodynamic Properties of Liquid Nickel-Tin Alloys

This technical guide provides a comprehensive overview of the thermodynamic properties of liquid nickel-tin (Ni-Sn) alloys, targeting researchers and scientists in the fields of materials science, metallurgy, and condensed matter physics. Understanding these properties is crucial for the design, processing, and application of Ni-Sn based materials, particularly in areas such as lead-free soldering and high-temperature coatings.

Introduction to the Ni-Sn System

The nickel-tin binary system is characterized by the formation of several intermetallic compounds in the solid state, which implies strong chemical interactions between nickel and tin atoms. These interactions persist into the liquid phase, leading to significant deviations from ideal solution behavior. The thermodynamic properties of liquid Ni-Sn alloys, such as the enthalpy, Gibbs free energy of mixing, and component activities, provide quantitative measures of these interactions and are fundamental for predicting phase equilibria and the driving forces for various metallurgical processes.

Key Thermodynamic Properties

The thermodynamic behavior of liquid Ni-Sn alloys is primarily described by the changes in thermodynamic functions upon mixing of the pure liquid components.

Enthalpy of Mixing

The enthalpy of mixing (ΔH_{mix}) represents the heat absorbed or released when forming the alloy from its pure components. For the Ni-Sn system, this process is exothermic, meaning heat is released, which indicates a strong attractive interaction between Ni and Sn atoms. The mixing enthalpy is negative across the entire composition range. The minimum integral enthalpy of mixing is approximately -20,00 to -21,500 J/mol, occurring around a tin mole fraction (X_{Sn}) of 0.4 to 0.5.^{[1][2]} Some studies have noted a temperature dependence of the enthalpy of mixing, particularly for the limiting partial enthalpy of mixing of Ni in Sn.^[3]

Table 1: Integral Enthalpy of Mixing of Liquid Ni-Sn Alloys

Mole Fraction Ni (X_{Ni})	Temperature (K)	Integral Enthalpy of Mixing (kJ/mol)	Reference
0.1	1750	-5.7	[4]
0.2	1750	-11.0	[4]
0.3	1750	-15.5	[4]
0.4	1750	-18.8	[4]
0.5	1750	-20.5	[4]
0.6	1750	-20.0	[4]
0.7	1750	-17.5	[4]
0.8	1750	-13.0	[4]
0.9	1750	-7.0	[4]
~0.5 (minimum)	1073	~ -20.0	[1][2]

Note: Data is compiled from various experimental studies and thermodynamic assessments. Values may vary slightly between different sources.

Gibbs Free Energy of Mixing

The Gibbs free energy of mixing (ΔG_{mix}) is the ultimate indicator of the stability of the liquid solution. It is defined by the fundamental thermodynamic relationship:

$$\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$$

where T is the absolute temperature and ΔS_{mix} is the entropy of mixing. A negative ΔG_{mix} indicates that the formation of the liquid alloy is a spontaneous process. For Ni-Sn alloys, the Gibbs free energy of mixing is negative across all compositions, confirming the stability of the liquid phase. The curve for ΔG_{mix} is asymmetric, with the minimum value shifted towards the nickel-rich side, reflecting the strong ordering tendency in the liquid.

Table 2: Gibbs Free Energy of Mixing of Liquid Ni-Sn Alloys at 1573 K (1300 °C)

Mole Fraction Ni (X _{Ni})	Gibbs Free Energy of Mixing (kJ/mol)	Reference
0.1	-10.5	[5]
0.2	-19.0	[5]
0.3	-26.0	[5]
0.4	-31.5	[5]
0.5	-34.5	[5]
0.6	-35.0	[5]
0.7	-32.0	[5]
0.8	-25.0	[5]
0.9	-15.0	[5]

Note: Values are estimated from graphical data presented in the cited literature.

Activity of Components

The activity of a component in a solution is a measure of its "effective concentration," representing its deviation from ideal behavior. In the liquid Ni-Sn system, both nickel and tin exhibit strong negative deviations from Raoult's law (ideal solution behavior), meaning their activities are significantly lower than their mole fractions. This is a direct consequence of the strong attractive forces between Ni and Sn atoms.

Table 3: Activity of Sn in Liquid Ni-Sn Alloys at 1573 K

Mole Fraction Sn (X _{Sn})	Activity of Sn (a _{Sn})	Reference
0.1	0.002	[4]
0.2	0.010	[4]
0.3	0.030	[4]
0.4	0.080	[4]
0.5	0.180	[4]
0.6	0.320	[4]
0.7	0.500	[4]
0.8	0.680	[4]
0.9	0.850	[4]

Note: Values are estimated from graphical data presented in the cited literature.

Experimental Protocols

The determination of thermodynamic properties for high-temperature metallic melts requires specialized experimental techniques.

High-Temperature Calorimetry

High-temperature calorimetry, particularly drop calorimetry, is the primary method for directly measuring the enthalpy of mixing.

Methodology:

- **Setup:** A high-temperature calorimeter (e.g., a Calvet-type calorimeter) is heated to the desired experimental temperature (e.g., 1073 K). The calorimeter is designed to measure small heat effects with high precision.

- **Sample Preparation:** One component (e.g., liquid tin) is placed in a crucible inside the calorimeter. The second component (e.g., solid nickel) is prepared as small, precisely weighed pieces held at a known, lower temperature (often room temperature).
- **Measurement:** The solid nickel pieces are dropped sequentially into the liquid tin bath.
- **Heat Flow Measurement:** Each drop causes a thermal effect, which is a combination of the heat required to raise the temperature of the dropped sample and the partial enthalpy of mixing of that sample into the liquid alloy. This heat flow is measured by the calorimeter's sensors, generating a signal peak.
- **Data Analysis:** The area under each peak is proportional to the total heat effect. By subtracting the known heat content of the dropped sample, the partial enthalpy of mixing is determined.
- **Integral Enthalpy Calculation:** The integral enthalpy of mixing for the final alloy composition is calculated by summing the partial molar enthalpies over the entire series of drops.^[1]

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Electromotive Force (EMF) Method

The EMF method is a powerful technique for determining the activity of components and, subsequently, other thermodynamic properties like the Gibbs free energy.

Methodology:

- **Cell Construction:** A high-temperature galvanic cell is constructed. For the Ni-Sn system, this could be a cell of the type: $\text{Ni (s)} \mid \text{ZrO}_2\text{-CaO (s)} \mid \text{Ni-Sn (l), NiO (s)}$. Here, pure solid nickel is the reference electrode, the liquid Ni-Sn alloy is the working electrode, and a solid oxide

electrolyte (like yttria-stabilized zirconia) separates them, allowing for the transport of oxygen ions.

- **EMF Measurement:** The cell is maintained at a constant high temperature, and the potential difference (EMF) between the two electrodes is measured using a high-impedance voltmeter.
- **Activity Calculation:** The activity of nickel (a_{Ni}) in the alloy is related to the measured EMF (E) through the Nernst equation: $\Delta G = -nFE = RT \ln(a_{Ni})$ where n is the number of electrons transferred, F is the Faraday constant, R is the gas constant, and T is the absolute temperature.
- **Gibbs-Duhem Integration:** Once the activity of one component (e.g., Ni) is known across a range of compositions, the activity of the other component (Sn) can be calculated using the Gibbs-Duhem equation. From the activities, the partial and integral Gibbs free energies of mixing can be derived.

Thermodynamic Relationships and Visualization

The core thermodynamic properties are intrinsically linked. The Gibbs free energy of mixing, which dictates the phase stability, is composed of an enthalpic term (related to bond energies) and an entropic term (related to atomic disorder). The strong negative enthalpy of mixing in the Ni-Sn system is the primary driver for the stability of the liquid alloy, overpowering the entropic contribution.

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Conclusion

The liquid nickel-tin alloy system exhibits strong negative deviations from ideal solution behavior. This is evidenced by a significant exothermic enthalpy of mixing, a large negative Gibbs free energy of mixing, and component activities that are much lower than their respective mole fractions. These characteristics are indicative of strong chemical affinity and a tendency towards ordering between nickel and tin atoms in the liquid state. The quantitative data and experimental protocols outlined in this guide provide a fundamental basis for materials scientists and engineers working with these alloys, enabling more accurate process modeling, phase diagram calculations (CALPHAD), and the development of new materials with tailored properties.

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